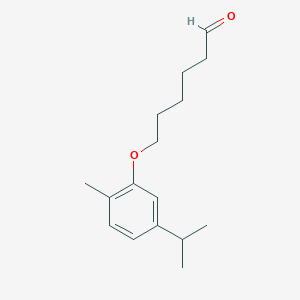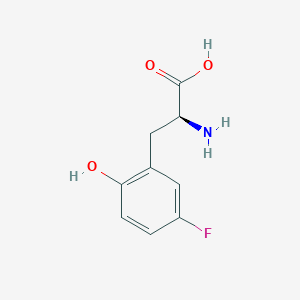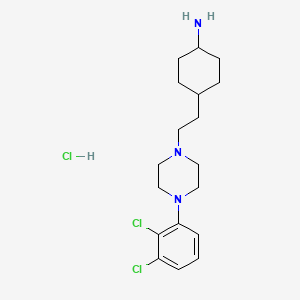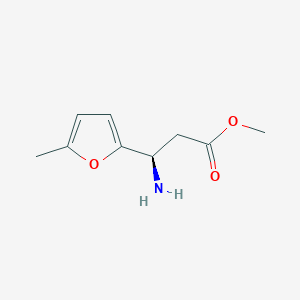![molecular formula C10H11F4NO B13046248 (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO and a molecular weight of 287.2 g/mol . This compound is known for its optical activity and exists as a colorless or pale yellow crystalline solid . It is soluble in polar organic solvents such as alcohols and esters but insoluble in non-polar solvents like petroleum ether and alkanes .
Métodos De Preparación
The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves organic synthesis methods. One possible synthetic route includes the following steps :
Preparation of (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This intermediate can be obtained by chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination Reaction: The intermediate (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol is then reacted with an appropriate amine to yield this compound.
Análisis De Reacciones Químicas
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein-ligand binding mechanisms.
Industry: The compound is utilized in the production of advanced organic compounds and additives.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. In the case of aprepitant synthesis, the compound acts as an intermediate that binds to the NK-1 receptor, inhibiting the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the activation of the receptor, thereby reducing the symptoms.
Comparación Con Compuestos Similares
(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can be compared with other similar compounds, such as:
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is structurally similar and also serves as an intermediate in the synthesis of aprepitant.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and a trifluoromethyl radical precursor.
Perfluoroalkyl phenyl sulfones: These compounds are used in S-trifluoromethylation and S-perfluoroalkylation reactions.
The uniqueness of this compound lies in its specific application in the synthesis of aprepitant and its distinct chemical properties, such as optical activity and solubility characteristics .
Propiedades
Fórmula molecular |
C10H11F4NO |
|---|---|
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
Clave InChI |
CFIHNRLLYRAXQL-CDUCUWFYSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
SMILES canónico |
CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


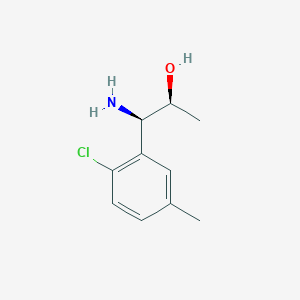
![1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
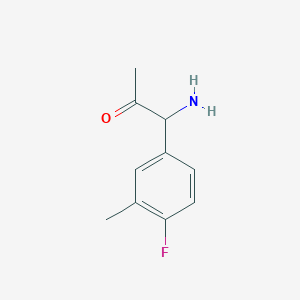
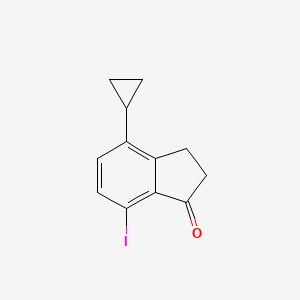

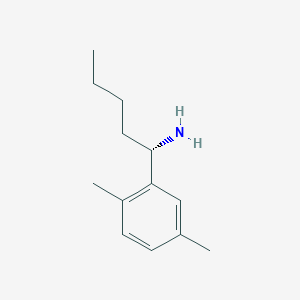
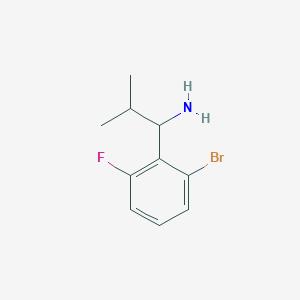

![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
